N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a compound that contains a 1,2,4-triazolo[4,3-b]pyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The compound is offered by Benchchem for CAS No. 872995-27-2.
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis and antimicrobial activities of triazole derivatives, including compounds structurally related to the one . For example, Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives demonstrating that some synthesized compounds possess good to moderate activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Antioxidant Ability
The antioxidant abilities of certain compounds, including those with structural similarities, have been evaluated. For instance, Shakir, Ali, and Hussain (2017) synthesized new derivatives of 1,2,4-triazole-thiadiazine and assessed their antioxidant capabilities, finding significant antioxidant abilities in assays, potentially offering a basis for the development of antioxidant agents (Shakir, Ali, & Hussain, 2017).
Anticancer Activity
The exploration of anticancer activities is a significant area of research for compounds with similar chemical frameworks. Tumosienė et al. (2020) reported on the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with tested antioxidant and anticancer activities, demonstrating the potential of these compounds as therapeutic agents against specific cancer cell lines, thus indicating a possible research application for similar compounds (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Synthesis and Characterization
Extensive research into the synthesis and characterization of pyridazine and triazole derivatives reveals a broad interest in their potential applications. Deeb, Hassaneen, and Kotb (2005) delved into synthesizing different heterocycles from 3‐hydrazinopyridazine, laying groundwork that could be relevant for understanding the synthesis pathways and applications of similarly structured compounds (Deeb, Hassaneen, & Kotb, 2005).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been found to interact with various enzymes and receptors, including cyclo-oxygenase (cox-1 and cox-2) and various cell membrane phospholipids .
Mode of Action
It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
The compound may affect the biosynthesis of prostaglandins, which are derived from arachidonic acid. This process is mediated by the action of phospholipase A2 and is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . The inhibition of these pathways could result in anti-inflammatory effects, as seen with non-steroidal anti-inflammatory drugs (NSAIDs) .
Result of Action
The compound’s action could result in significant anti-inflammatory and analgesic activities . It may also have a low ulcerogenic and irritative action on the gastrointestinal mucosa, compared to standard treatments .
特性
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-30-17-8-6-15(7-9-17)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)31-14-16-4-2-3-5-18(16)23/h2-11H,12-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUQEMCLUNDFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。